Inhibitory Activity of Cimicifugic Acid E Against Neutrophil Elastase Compared to Analogs
In a direct comparative study assessing neutrophil elastase inhibition, Cimicifugic acid E exhibited negligible inhibitory activity, described as a 'very weak inhibitor', in stark contrast to its analogs Cimicifugic acids A and B, which demonstrated potent, dose-dependent inhibition [1].
| Evidence Dimension | IC50 for Neutrophil Elastase Inhibition |
|---|---|
| Target Compound Data | Very weak inhibitor (no quantifiable IC50 reported) |
| Comparator Or Baseline | Cimicifugic acid A (IC50 = 2.2 μM), Cimicifugic acid B (IC50 = 11.4 μM), Cimicifugic acid F (IC50 = 18 μM), Fukinolic acid (IC50 = 0.23 μM) |
| Quantified Difference | No IC50 calculable due to minimal activity; activity difference > 100-fold compared to fukinolic acid and > 5-fold compared to Cimicifugic acid B. |
| Conditions | In vitro enzyme assay using neutrophil elastase (EC 3.4.21.37). |
Why This Matters
Procurement of Cimicifugic acid E is critical for studies aiming to exclude neutrophil elastase inhibition as a mechanism or to serve as a structurally related negative control in inflammation assays.
- [1] Löser, B., Kruse, S. O., Melzig, M. F., & Nahrstedt, A. (2000). Inhibition of neutrophil elastase activity by cinnamic acid derivatives from Cimicifuga racemosa. Planta Medica, 66(8), 751–753. View Source
